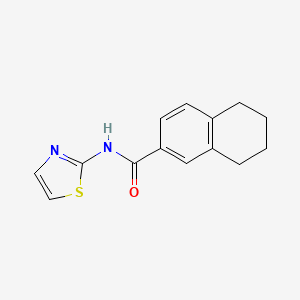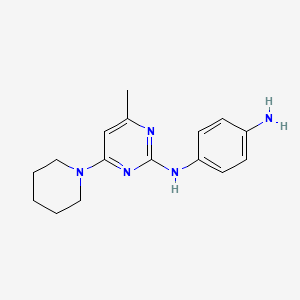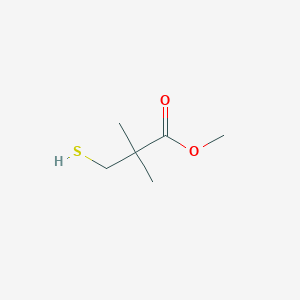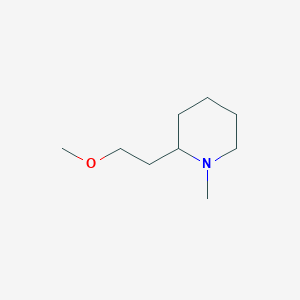
(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer and neurological disorders.
Applications De Recherche Scientifique
Molecular Synthesis and Structural Analysis
The compound has been a subject of interest in synthetic chemistry, with studies focusing on the synthesis of related structures and their crystallographic analysis. For example, the synthesis and crystal structure of compounds related to piperidin-4-yl methanone derivatives reveal detailed insights into molecular configurations, geometries, and intermolecular interactions. These studies provide foundational knowledge for designing molecules with specific properties and functions (Girish et al., 2008; Benakaprasad et al., 2007).
Biological Activity
Research into the antimicrobial activity of derivatives similar to the compound has shown promising results. For instance, certain piperidin-4-yl methanone oxime derivatives exhibit significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Mallesha & Mohana, 2014).
Advanced Material Development
The compound's related derivatives have been explored for their potential in material sciences, such as in the development of luminescent materials. Studies on donor-acceptor molecules related to (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone demonstrate applications in creating materials with switchable luminescence properties, useful for electronic and photonic devices (Wen et al., 2021).
Drug Discovery and Design
Moreover, the molecular interaction studies of antagonists structurally related to the compound highlight its relevance in drug discovery. Understanding how such molecules interact with biological targets, such as cannabinoid receptors, provides valuable insights into designing drugs with specific therapeutic effects (Shim et al., 2002).
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3S/c1-26(24,25)22-12-9-16(10-13-22)19(23)21-11-3-2-4-17(14-21)15-5-7-18(20)8-6-15/h5-8,16-17H,2-4,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWGNOGUEIHPLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)

![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)
![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)




![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)
